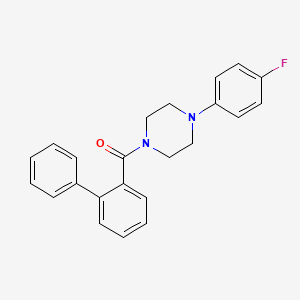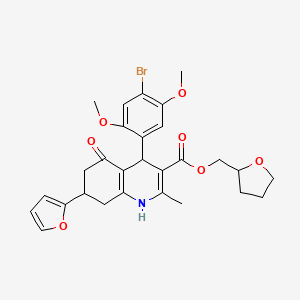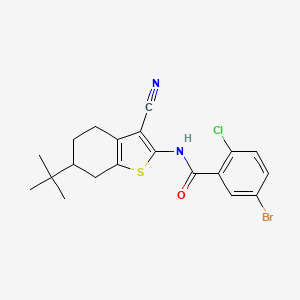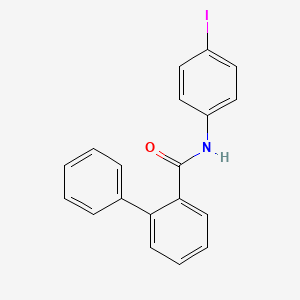![molecular formula C28H28N2O3 B4095489 1-Methyl-3-[(1-methylindol-3-yl)-(2,3,4-trimethoxyphenyl)methyl]indole](/img/structure/B4095489.png)
1-Methyl-3-[(1-methylindol-3-yl)-(2,3,4-trimethoxyphenyl)methyl]indole
Übersicht
Beschreibung
1-Methyl-3-[(1-methylindol-3-yl)-(2,3,4-trimethoxyphenyl)methyl]indole is a complex organic compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This particular compound is notable for its unique structure, which combines the indole moiety with a trimethoxyphenyl group, making it a subject of interest in various scientific research fields.
Vorbereitungsmethoden
The synthesis of 1-Methyl-3-[(1-methylindol-3-yl)-(2,3,4-trimethoxyphenyl)methyl]indole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Methylation: The indole core is then methylated using methyl iodide (MeI) in the presence of a base such as sodium hydride (NaH).
Coupling with Trimethoxyphenyl Group: The final step involves coupling the methylated indole with a trimethoxyphenyl derivative through a Friedel-Crafts alkylation reaction, using a Lewis acid catalyst like aluminum chloride (AlCl3).
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, focusing on yield, purity, and cost-effectiveness.
Analyse Chemischer Reaktionen
1-Methyl-3-[(1-methylindol-3-yl)-(2,3,4-trimethoxyphenyl)methyl]indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) can convert the compound into its reduced forms.
Substitution: Electrophilic substitution reactions, such as nitration or halogenation, can occur at the indole ring, facilitated by reagents like nitric acid (HNO3) or bromine (Br2).
The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Methyl-3-[(1-methylindol-3-yl)-(2,3,4-trimethoxyphenyl)methyl]indole has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used to investigate biological pathways and interactions, particularly those involving indole derivatives.
Medicine: Research into its potential therapeutic effects, such as anticancer or antimicrobial properties, is ongoing.
Industry: It is utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-Methyl-3-[(1-methylindol-3-yl)-(2,3,4-trimethoxyphenyl)methyl]indole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. The compound’s structure allows it to bind to various receptors and enzymes, modulating their activity and influencing biological processes.
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other indole derivatives such as:
1-Methylindole: A simpler indole derivative with a single methyl group.
3-Methylindole: Known for its role in biological systems and its distinct odor.
1-Methyl-3-indoleacetic acid: An indole derivative with applications in plant growth regulation.
Compared to these compounds, 1-Methyl-3-[(1-methylindol-3-yl)-(2,3,4-trimethoxyphenyl)methyl]indole is unique due to its additional trimethoxyphenyl group, which enhances its chemical reactivity and potential biological activity.
Eigenschaften
IUPAC Name |
1-methyl-3-[(1-methylindol-3-yl)-(2,3,4-trimethoxyphenyl)methyl]indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N2O3/c1-29-16-21(18-10-6-8-12-23(18)29)26(22-17-30(2)24-13-9-7-11-19(22)24)20-14-15-25(31-3)28(33-5)27(20)32-4/h6-17,26H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHUIHDBVDMRDGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(C3=C(C(=C(C=C3)OC)OC)OC)C4=CN(C5=CC=CC=C54)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(4-chloro-3-ethylphenoxy)ethyl]cyclopentanamine;oxalic acid](/img/structure/B4095412.png)
![N-[4-(4-bromophenoxy)butyl]cyclopentanamine;oxalic acid](/img/structure/B4095415.png)
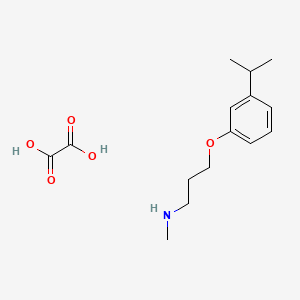
![ethyl 1-[N-(2-methyl-5-nitrophenyl)-N-(methylsulfonyl)glycyl]-4-piperidinecarboxylate](/img/structure/B4095425.png)
![3-[2-[(4-chlorophenyl)(methyl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene]-1,7-dimethyl-5-nitro-1,3-dihydro-2H-indol-2-one](/img/structure/B4095429.png)
![2-[4-(2-pyrimidinylthio)butoxy]benzonitrile](/img/structure/B4095435.png)
![5-fluoro-3-[2-(4-fluorophenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B4095462.png)
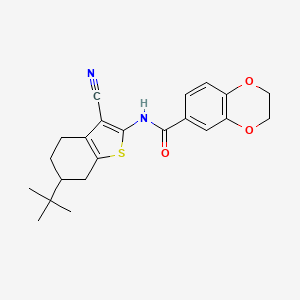
![N-[2-(2,3-dimethylphenoxy)ethyl]cyclopentanamine;oxalic acid](/img/structure/B4095472.png)
![N-[3-(4-iodophenoxy)propyl]cyclopentanamine;oxalic acid](/img/structure/B4095473.png)
